3-Hydroxyphenyl dimethylcarbamate
Description
3-Hydroxyphenyl dimethylcarbamate is a carbamate derivative featuring a phenyl ring substituted with a hydroxyl group at the 3-position and a dimethylcarbamate moiety. Carbamates are widely studied for their pharmacological and agrochemical applications due to their stability and ability to interact with biological targets such as enzymes and receptors. This compound’s structure allows for hydrogen bonding via the hydroxyl group and hydrophobic interactions through the dimethylcarbamate group, making it a versatile scaffold in drug design .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19g/mol |
IUPAC Name |
(3-hydroxyphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-4-7(11)6-8/h3-6,11H,1-2H3 |
InChI Key |
STRCXPVJWRQIOQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)O |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl (3-Hydroxyphenyl)carbamate
- Structure : Differs by having an ethyl ester (C₂H₅) instead of dimethyl groups.
- Molecular Weight: 181.19 g/mol (C₉H₁₁NO₃).
- Properties : Higher lipophilicity (logP ~1.8) compared to dimethylcarbamate derivatives, influencing membrane permeability.
- Applications : Metabolite of the herbicide desmedipham; used in agrochemical research .
- Synthesis: Prepared via reaction of 3-aminophenol with ethyl chloroformate, yielding 47–52% .
Methyl (3-Hydroxyphenyl)-carbamate
- Structure : Methyl ester substituent.
- Molecular Weight: 167.16 g/mol (C₈H₉NO₃).
- Properties : Lower molecular weight and higher water solubility compared to ethyl and dimethyl analogs.
- Safety : Classified under CLP regulations (GHS warning label: H315, H319) .
- Applications : Intermediate in synthesis of anticholinesterase agents .
3-(1-(Dimethylamino)ethyl)phenyl Dimethylcarbamate
- Structure: Contains a dimethylaminoethyl side chain on the phenyl ring.
- Molecular Weight : 236.31 g/mol (C₁₃H₂₀N₂O₂).
- Properties : Enhanced basicity due to the tertiary amine; logD ~1.5 at pH 7.4.
- Applications : Rivastigmine analog with acetylcholinesterase inhibitory activity; used in neurodegenerative disease research .
Benzyl (3-Benzyl-5-hydroxyphenyl)carbamate (3d)
- Structure : Benzyl ester and benzyl substituent on the phenyl ring.
- Molecular Weight: 334.14 g/mol (C₂₁H₂₀NO₃).
- Properties : High lipophilicity (logP ~3.2) and melting point (124–125°C).
- Biological Activity : Demonstrated antitubercular activity (MIC: 2.5 µM against M. tuberculosis) .
Physicochemical and Pharmacological Data Table
Key Structural and Functional Insights
- Substituent Effects :
- Biological Activity :
- Anticholinesterase Activity : this compound derivatives show IC₅₀ values <10 nM for acetylcholinesterase inhibition, outperforming ethyl analogs .
- Antimicrobial Potency : Carbamates with bulky substituents (e.g., 3d) exhibit superior activity against M. tuberculosis compared to simpler derivatives .
Preparation Methods
Reaction Mechanism and Optimization
The dominant industrial method involves reacting diaryl carbonates with dimethylamine to form aryl dimethylcarbamates, followed by nucleophilic substitution with 3-dimethylaminophenol. For example, bis(4-nitrophenyl) carbonate reacts with dimethylamine in toluene at 10–25°C, producing 4-nitrophenyl dimethylcarbamate (91.8% yield, 96.5% purity). This intermediate subsequently undergoes base-mediated transesterification with 3-dimethylaminophenol in refluxing toluene (100–125°C), yielding the target compound in 88–96% isolated yield.
Key parameters include:
-
Solvent selection : Toluene minimizes side reactions due to its non-polarity and high boiling point.
-
Base stoichiometry : Potassium hydroxide (1.4–1.6 equivalents relative to aryl carbamate) ensures complete deprotonation of 3-dimethylaminophenol.
-
Temperature control : Maintaining reflux temperatures (100–110°C) prevents oligomerization of intermediates.
Dimethylcarbamoyl Chloride Route
Carbamoylation of Substituted Phenols
An alternative pathway employs dimethylcarbamoyl chloride and electron-deficient phenols (e.g., 4-nitrophenol). The reaction proceeds via nucleophilic acyl substitution:
-
4-Nitrophenol (40 g), dimethylcarbamoyl chloride (1.2 equivalents), and KOH (1.5 equivalents) react in toluene at 80–100°C.
-
The resulting 4-nitrophenyl dimethylcarbamate is isolated by recrystallization (91% yield).
-
Transesterification with 3-dimethylaminophenol under basic conditions yields the final product (75–85% yield).
Advantages and Limitations
-
Purity : The absence of diaryl carbonate byproducts improves HPLC purity to >99%.
-
Scalability : Requires stoichiometric base, increasing waste generation compared to carbonate routes.
-
Substrate scope : Electron-withdrawing groups (e.g., nitro) on the phenol enhance reaction rates by activating the aryl oxide intermediate.
Zinc Chloride-Catalyzed Carbamate Synthesis
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